2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid
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Overview
Description
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is an organic compound with the molecular formula C16H22O2 It is characterized by the presence of a phenyl group attached to a cyclohexyl ring, which is further substituted with two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions, often starting from simple hydrocarbons.
Substitution with Methyl Groups:
Attachment of the Phenyl Group: The phenyl group is attached to the cyclohexyl ring via a Friedel-Crafts alkylation reaction.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction efficiency and yield. Common catalysts include Lewis acids such as aluminum chloride for Friedel-Crafts reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and cyclohexyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines.
Scientific Research Applications
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence cellular processes through its structural features.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic Acid: A simpler analog with a phenyl group attached to an acetic acid moiety.
Cyclohexylacetic Acid: Contains a cyclohexyl ring attached to an acetic acid group.
4,4-Dimethylcyclohexylacetic Acid: Similar structure but lacks the phenyl group.
Uniqueness
2-(4-(4,4-Dimethylcyclohexyl)phenyl)acetic acid is unique due to the combination of a phenyl group and a substituted cyclohexyl ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H22O2 |
---|---|
Molecular Weight |
246.34 g/mol |
IUPAC Name |
2-[4-(4,4-dimethylcyclohexyl)phenyl]acetic acid |
InChI |
InChI=1S/C16H22O2/c1-16(2)9-7-14(8-10-16)13-5-3-12(4-6-13)11-15(17)18/h3-6,14H,7-11H2,1-2H3,(H,17,18) |
InChI Key |
PJLXWDLEPVMWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1)C2=CC=C(C=C2)CC(=O)O)C |
Origin of Product |
United States |
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